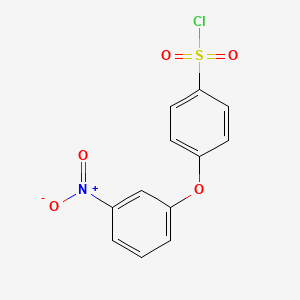

4-(3-Nitrophenoxy)benzenesulfonyl chloride

Übersicht

Beschreibung

4-(3-Nitrophenoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C12H8ClNO5S and a molecular weight of 313.72 g/mol . This compound is characterized by the presence of a nitrophenoxy group attached to a benzenesulfonyl chloride moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(3-Nitrophenoxy)benzenesulfonyl chloride can be synthesized through the reaction of 4-hydroxybenzenesulfonyl chloride with 3-nitrophenol in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the product meets industrial standards .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Sulfonyl chlorides readily undergo nucleophilic displacement reactions due to the electrophilic sulfur center. For 4-(3-nitrophenoxy)benzenesulfonyl chloride, key substitution pathways include:

Sulfonamide Formation

Reaction with primary/secondary amines yields sulfonamide derivatives, a critical step in pharmaceutical synthesis (e.g., PR antagonists , LSD1 inhibitors ).

-

Example Protocol :

Thiol Derivatives

Thiols produce sulfonothioates, though this pathway is less explored compared to amines/alcohols.

Hydrolysis to Sulfonic Acid

Controlled hydrolysis in aqueous media generates the corresponding sulfonic acid:

-

Optimized Protocol :

Reactivity with Bases

Strong bases (e.g., NaOH) induce deprotonation and potential decomposition. Incompatibility with amines/alcohols necessitates careful handling .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of analogous sulfonyl chlorides reveals:

Comparative Reaction Data Table

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-(3-Nitrophenoxy)benzenesulfonyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its sulfonyl chloride functional group makes it a valuable reagent for introducing sulfonyl groups into organic molecules. This property is particularly useful in:

- Sulfonamide Synthesis : The compound can be used to synthesize sulfonamides, which are important in medicinal chemistry for their antibacterial properties. The reaction typically involves nucleophilic substitution where amines react with the sulfonyl chloride to form sulfonamides.

- Dye Production : As indicated in patent literature, derivatives of this compound are employed in the manufacture of dyes, particularly those based on diphenylamine structures. These dyes are utilized in textiles and other applications due to their vibrant colors and stability .

Polymer Chemistry

The compound has been explored for its applications in polymer chemistry, particularly in the development of polymer-supported oxidants. For instance, polymer-supported 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine has been shown to facilitate microwave-assisted oxidation reactions, yielding epoxides and pyridine N-oxides efficiently. This method significantly reduces reaction times and enhances yields compared to traditional methods .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in drug design and development. The introduction of the nitrophenoxy group can enhance the biological activity of compounds by improving their pharmacokinetic properties or increasing their interactions with biological targets.

Case Study: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of novel antibacterial agents using this compound as a starting material. By reacting this compound with various amines, researchers were able to produce sulfonamide derivatives that exhibited significant antibacterial activity against a range of pathogens.

Analytical Applications

The compound is also relevant in analytical chemistry, where it can be used as a derivatizing agent for the analysis of amines and alcohols through sulfonation reactions. This application is crucial for enhancing the detection sensitivity and selectivity during chromatographic analyses.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing sulfonamides and dyes | Versatile reagent for functionalization |

| Polymer Chemistry | Used in polymer-supported oxidants for efficient oxidation reactions | Reduced reaction times; high yields |

| Medicinal Chemistry | Potential precursor for developing antibacterial agents | Improved pharmacological properties |

| Analytical Chemistry | Derivatizing agent for amines and alcohols | Enhanced detection sensitivity |

Wirkmechanismus

The mechanism of action of 4-(3-Nitrophenoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfonylating agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrobenzenesulfonyl chloride: Similar structure but lacks the phenoxy group.

4-(4-Nitrophenoxy)benzenesulfonyl chloride: Similar structure with the nitro group in a different position.

4-(3-Methoxyphenoxy)benzenesulfonyl chloride: Similar structure with a methoxy group instead of a nitro group.

Uniqueness

4-(3-Nitrophenoxy)benzenesulfonyl chloride is unique due to the presence of both a nitrophenoxy group and a sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis .

Biologische Aktivität

4-(3-Nitrophenoxy)benzenesulfonyl chloride is a sulfonamide derivative with significant potential in medicinal chemistry. Its structure allows for various biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antioxidant properties, along with relevant case studies and research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H10ClN2O4S

- CAS Number : 1351619-22-1

1. Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit notable antimicrobial properties. In a study focusing on various derivatives, it was found that compounds similar to this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus ATCC 6538 | < 8 µg/mL |

| Similar sulfonamide derivatives | S. pneumoniae ATCC 49619 | < 16 µg/mL |

2. Anticancer Activity

The anticancer potential of sulfonamide compounds has been extensively studied. A recent investigation highlighted that certain analogs of benzenesulfonamide exhibited cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds were reported as low as 10 µg/mL, indicating strong antiproliferative activity .

| Cell Line | IC50 Value (µg/mL) | Compound Type |

|---|---|---|

| HeLa | < 10 | Sulfonamide derivatives |

| MCF-7 | < 15 | Sulfonamide derivatives |

3. Antioxidant Activity

Sulfonamides have also been recognized for their antioxidant properties. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity was evaluated using DPPH and ABTS assays, revealing significant activity at concentrations ranging from 10 to 50 µg/mL .

Case Study 1: Antimicrobial Efficacy

A study conducted on the effects of various benzenesulfonamide derivatives demonstrated that compounds structurally similar to this compound exhibited potent antimicrobial activity against clinical strains of Staphylococcus. The results indicated that these compounds could effectively inhibit biofilm formation and bacterial growth in blood environments .

Case Study 2: Anticancer Potential

In a comparative study of several sulfonamide derivatives, researchers found that the most active compound against breast cancer cells had an IC50 value of approximately 0.17 µg/mL, showcasing the potential of modifying the benzenesulfonamide scaffold to enhance anticancer activity .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-(3-Nitrophenoxy)benzenesulfonyl chloride in a laboratory setting?

The synthesis typically involves the chlorination of 4-(3-nitrophenoxy)benzenesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. A reflux setup (40–60°C) in inert solvents like dichloromethane or toluene is common. Catalysts such as dimethylformamide (DMF) may accelerate the reaction. Post-reaction, the product is purified via vacuum distillation or recrystallization. Purity validation by HPLC (>97%) is critical .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound at 0–6°C in airtight, moisture-resistant containers. Use desiccants to prevent hydrolysis. Handle in a fume hood with PPE: nitrile gloves, chemical-resistant goggles, and lab coats. Waste should be neutralized with ice-cold sodium bicarbonate before disposal .

Q. What analytical techniques confirm the identity and purity of this compound?

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

- NMR : ¹H NMR (CDCl₃) should show aromatic protons (~7.5–8.5 ppm) and sulfonyl chloride peaks. ¹³C NMR confirms the nitrophenoxy substitution .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a sulfonating agent to prepare sulfonamides (via reaction with amines) or sulfonate esters (with alcohols). Its nitro group enables further functionalization, e.g., reduction to amines for drug intermediates .

Advanced Research Questions

Q. How do reaction conditions influence selectivity in nucleophilic substitutions involving this compound?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity with amines but may promote hydrolysis.

- Temperature : Lower temperatures (0–5°C) reduce side reactions like hydrolysis or nitrophenoxy group cleavage.

- Catalysts : Additives like triethylamine (NEt₃) trap HCl, improving yields in sulfonamide formation .

Q. What strategies mitigate hydrolysis during reactions with moisture-sensitive reagents?

- Conduct reactions under nitrogen/argon atmosphere.

- Pre-dry solvents (e.g., molecular sieves in THF).

- Use Schlenk lines for moisture-free transfers.

- Quench unreacted sulfonyl chloride with ice-cold alcohol post-reaction .

Q. How can researchers resolve discrepancies in reported synthetic yields across studies?

- Variable Analysis : Compare reagent ratios (e.g., SOCl₂ equivalents), reaction times, and workup methods (e.g., aqueous vs. organic phase extraction).

- Purity Checks : Use HPLC to identify by-products (e.g., sulfonic acid from hydrolysis) .

- Control Experiments : Replicate conditions with inert additives (e.g., NEt₃) to assess catalytic effects .

Q. What advanced techniques characterize competing reaction pathways in sulfonylation reactions?

Eigenschaften

IUPAC Name |

4-(3-nitrophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO5S/c13-20(17,18)12-6-4-10(5-7-12)19-11-3-1-2-9(8-11)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURHQWOQNPGGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.